3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene
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Overview
Description
3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene is a fluorinated olefin that has gained significant attention in the scientific community due to its unique properties and potential applications. It is also known as HFO-1234ze(E) and is a clear, colorless liquid that is soluble in water and has a low toxicity profile.
Scientific Research Applications
Oxidation and Combustion Reactions of Unsaturated Hydrocarbons
Research on kinetic models for the formation and degradation of unsaturated hydrocarbons at high temperatures has implications for understanding the chemical behavior of similar compounds. These models, derived from oxidation and combustion reactions, are crucial for various applications, including energy production and materials science (Battin‐Leclerc, 2002).
Downstream Processing of Biologically Produced Chemicals
The compound's relevance to the downstream processing of biologically produced chemicals, such as 1,3-propanediol and 2,3-butanediol, is underscored by research focusing on the separation and purification of these diols from fermentation broths. This area is critical for reducing production costs and improving efficiency in biotechnological applications (Xiu & Zeng, 2008).
Catalytic Synthesis of Oxygenated Fuels
The catalytic synthesis of polyoxymethylene dimethyl ethers, which are promising oxygenated fuels for diesel engines, highlights the importance of research into efficient catalysts and processes for the production of environmentally friendly fuels. Such studies pave the way for reducing hazardous emissions and improving air quality (Baranowski, Bahmanpour, & Kröcher, 2017).
Environmental Safety of Fluorinated Alternatives
Investigations into the environmental safety of novel fluorinated alternatives, including compounds related to the one , are essential for assessing their impact on human health and ecosystems. These studies provide insights into the persistence, bioaccumulation, and toxicity of such compounds, guiding the development of safer chemicals (Wang et al., 2019).
Removal of Environmental Pollutants
Research on the removal of specific perfluoroalkyl substances from aqueous solutions illustrates the ongoing efforts to address pollution and environmental safety concerns associated with such compounds. This includes exploring novel treatment technologies to effectively eliminate these persistent chemicals from water resources (Vakili et al., 2021).
Mechanism of Action
Target of Action
It is structurally related to 1,1,1,3,3,3-hexafluoro-2-propanol , which is known to be a solution-phase peptide chemistry solvent
Mode of Action
1,1,1,3,3,3-hexafluoro-2-propanol, a related compound, facilitates friedel–crafts-type reactions, using covalent reagents in the absence of a lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .
Biochemical Pathways
1,1,1,3,3,3-hexafluoro-2-propanol, a related compound, is known to catalyze the epoxidation of cyclooctene and 1-octene with hydrogen peroxide
Result of Action
Related compounds like tris[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]silane are used to silylate the c-terminus of unprotected amino acids and peptides, allowing for coupling with n-silylated amino acids and peptides to form discrete peptide bonds
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-prop-2-enoxypropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6O/c1-2-3-13-4(5(7,8)9)6(10,11)12/h2,4H,1,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCRSUUXCAHZSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00613735 |
Source
|
Record name | 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00613735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150771-44-1 |
Source
|
Record name | 3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00613735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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